5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDGEDFOAWLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a 1,2,4-triazole ring, which is a feature found in many pharmaceuticals and agrochemicals. Compounds with a 1,2,4-triazole ring often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory activities.
Chemical Structure
The compound features a thiazole and triazole moiety, which are known for their significant biological activities. The presence of a chlorophenyl group and a phenylpiperazine moiety enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.009 to 0.037 mg/mL against fungal pathogens like Trichophyton viride and Aspergillus versicolor .
| Compound | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Compound 19 | 0.009 | 0.0125 |
| Compound 20 | 0.0006 | 0.00125 |
| Ketoconazole | 0.28 | 0.38 |
Antiviral Activity
The antiviral potential of similar compounds has been noted in studies focusing on their ability to inhibit viral replication. For instance, derivatives containing the triazole ring have shown effectiveness against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition compared to commercial antiviral agents .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The structure–activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds similar to the target compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected derivatives were found to be substantially lower than those of standard inhibitors, indicating potent enzyme inhibitory activity .
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | 1.13 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 | 2.39 ± 0.005 |
| Thiourea (standard) | 21.25 ± 0.15 | - |
Case Studies
- Antifungal Efficacy : A comparative study on various triazole derivatives showed that modifications at the N-4 position significantly influenced antifungal activity, with some derivatives outperforming traditional antifungal agents like ketoconazole .
- Antiviral Screening : Research involving the synthesis of sulfonamide derivatives containing thiadiazole rings demonstrated notable antiviral activity against TMV, suggesting a potential avenue for developing new antiviral therapies based on structural analogs of the target compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer activity. For instance, a series of triazole analogs have been found to induce autophagy-dependent apoptosis in breast cancer cells. One notable lead compound demonstrated the ability to cause cell cycle arrest and mitochondrial membrane depolarization in MCF-7 and MDA-MB-231 cells, which are commonly used breast cancer models. This suggests that the thiazolo-triazole structure may enhance the efficacy of anticancer agents by targeting multiple pathways involved in cell death .
Case Study: Induction of Apoptosis
In a detailed investigation into the mechanism of action of triazole derivatives, it was observed that the lead molecule induced significant reactive oxygen species production, leading to apoptosis. The study highlighted that the inhibition of reactive oxygen species by N-acetyl-L-cysteine protected breast cancer cells from both autophagy and apoptosis . This indicates a promising avenue for developing new cancer therapies utilizing similar thiazolo-triazole compounds.
Neuropharmacology
Potential Antidepressant Activity
The compound's structural features suggest potential applications in treating neurological disorders such as depression and anxiety. Compounds containing piperazine moieties are often associated with antidepressant effects due to their ability to modulate neurotransmitter systems. For example, phenylpiperazine derivatives have been shown to interact with serotonin receptors, which play a crucial role in mood regulation .
Case Study: Piperazine Derivatives
Research on phenylpiperazine derivatives has revealed their efficacy in enhancing serotonergic transmission. Such findings imply that derivatives of This compound may also exhibit similar properties, warranting further investigation into their pharmacological profiles .
Antimicrobial Activity
Fungal Inhibition
The thiazolo-triazole core has shown promise as an antifungal agent. Studies on related compounds indicate that they possess antifungal properties effective against various fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or function .
Case Study: Antifungal Activity
A study focusing on benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives demonstrated their potential as fungicides. These compounds exhibited significant antifungal activity against rice blast fungus (Magnaporthe oryzae), highlighting the utility of thiazolo-triazole structures in agricultural applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in breast cancer cells |
| Neuropharmacology | Potential antidepressant activity | Interaction with serotonin receptors |
| Antimicrobial Activity | Fungal inhibition | Effective against rice blast fungus |
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity be ensured?
The synthesis of this compound involves multi-step heterocyclic chemistry, typically starting with condensation reactions between chlorophenyl and piperazine precursors. A general protocol includes:
- Step 1 : Reacting 4-chlorobenzyl derivatives with 4-phenylpiperazine under basic conditions (e.g., PEG-400 solvent with Bleaching Earth Clay catalyst at 70–80°C) to form the central methylene linkage .
- Step 2 : Cyclization of the thiazolo-triazole core using thiourea or thioamide intermediates under microwave-assisted conditions .
- Purification : TLC monitoring followed by recrystallization in water/acetic acid mixtures ensures ≥95% purity .
- Validation : Elemental analysis (C, H, N) and HPLC (≥99% purity) are critical for quality control .
Q. Which spectroscopic techniques are most effective for structural characterization?
Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the chlorophenyl, piperazine, and triazole moieties. For example, the piperazine NH signal appears at δ 2.8–3.2 ppm, while thiazole protons resonate at δ 6.7–7.5 ppm .
- FT-IR : Confirms functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C-Cl at 750 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 480–500) and detects impurities .
Q. What are the critical physicochemical properties to consider in formulation studies?
- Solubility : Poor aqueous solubility (logP ~4.2) necessitates DMSO or PEG-400 as solvents for in vitro assays .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C .
- pKa : Estimated at 8.5 (piperazine NH), influencing protonation in physiological pH .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Catalyst Screening : Replace Bleaching Earth Clay with zeolites or ionic liquids to enhance regioselectivity in the piperazine coupling step .
- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time from 12 h to 30 minutes .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted chlorophenyl intermediates .
Q. What computational strategies predict biological targets and ADME properties?
- Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. The chlorophenyl group shows strong hydrophobic interactions with the enzyme’s active site .
- ADME Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.65) and CYP3A4 inhibition risk (Probability: 0.82) .
- QSAR Modeling : Correlate thiazolo-triazole substituents with antifungal activity (e.g., R² = 0.89 for MIC against Candida albicans) .
Q. How can contradictions in reported biological activity data be resolved?
- Assay Standardization : Re-evaluate MIC values using CLSI guidelines to control for inoculum size variability .
- Structural Analog Comparison : Compare with 5-(4-methoxyphenyl)pyrazole derivatives, which show 10-fold higher potency against Aspergillus species due to methoxy group electron donation .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated piperazine derivatives) that may contribute to discrepancies .
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Gene Knockdown : siRNA silencing of putative targets (e.g., ERG11 in fungal strains) followed by rescue experiments .
- Transcriptomics : RNA-seq of treated Staphylococcus aureus reveals downregulation of efflux pump genes (e.g., norA) .
- Binding Assays : SPR analysis confirms nM-level affinity for bacterial topoisomerase IV (Kd = 12 nM) .
Methodological Notes
- Synthesis Reproducibility : Include internal standards (e.g., 4-bromoacetophenone) during NMR to control for solvent shifts .
- Data Conflict Resolution : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput screens .
- Structural Confirmation : Single-crystal XRD is recommended for ambiguous cases, particularly to distinguish thiazolo-triazole tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
